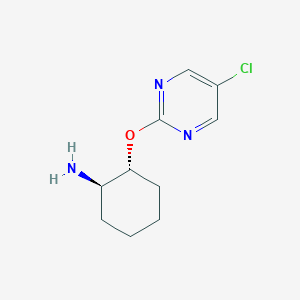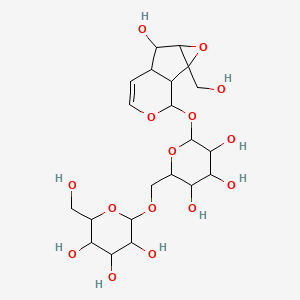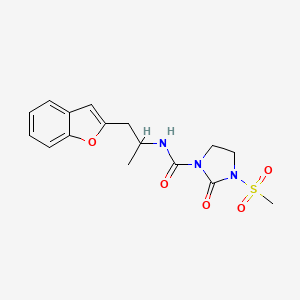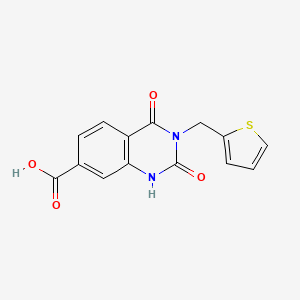![molecular formula C19H19ClN4O B2656396 (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1181463-00-2](/img/structure/B2656396.png)
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide” is a derivative of pyraclostrobin . Pyraclostrobin is a fungicide used in agriculture, and it belongs to the strobilurin chemical class .
Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of pyraclostrobin and its desmethoxy metabolite . Pyraclostrobin has a molecular formula of C19H18ClN3O4 .Chemical Reactions Analysis
Pyraclostrobin, from which “this compound” is derived, is known to inhibit mitochondrial respiration in fungi . This leads to a reduction of energy-rich ATP that supports essential processes in the fungal cell .Physical And Chemical Properties Analysis
Pyraclostrobin, the parent compound, has a molar mass of 387.82 g·mol−1 . It’s a white or light beige crystalline solid with a melting point of 65.2°C . It’s not very soluble in water but is soluble in various organic solvents .Applications De Recherche Scientifique
Polymer Synthesis
Aromatic polyamides and polyimides with pyrazole rings, similar to (E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide, have been synthesized for advanced materials. These polymers, featuring amino and cyano groups on pyrazole rings, demonstrate high thermal stability and solubility in various organic solvents, making them suitable for specialized applications (Kim et al., 2016).
Anticancer and Antimicrobial Agents
Pyrazole compounds, structurally related to the chemical , have been explored for their anticancer and antimicrobial properties. One study highlighted the synthesis of pyrazole derivatives and their potential efficacy against cancer cell lines and pathogenic strains, demonstrating the broad biomedical applications of these compounds (Katariya et al., 2021).
Antibacterial and Antitumor Evaluation
Similar pyrazole derivatives have been synthesized and evaluated for their antibacterial and antitumor activities. These compounds show promise as bioactive agents in medicinal chemistry, providing a foundation for developing new therapeutic options (Hamama et al., 2012).
Synthesis of Pyrazoline Derivatives
Studies on the synthesis of pyrazoline derivatives, including those with structural similarities to this compound, have been conducted. These derivatives are noted for their potential anticonvulsant activities, which could be beneficial in pharmaceutical research (Siddiqui et al., 2010).
Computational and Electrochemical Analysis
Pyrazole compounds have also been the subject of computational and electrochemical studies, particularly in the context of corrosion inhibition for mild steel. This highlights the chemical's potential application in industrial materials science (Saraswat et al., 2020).
Molecular Interaction Studies
The molecular interactions of pyrazole derivatives with specific receptors, such as cannabinoid receptors, have been extensively studied. This research provides valuable insights into the drug-receptor interaction mechanisms, which is crucial for drug design and pharmacology (Shim et al., 2002).
Organic Fluorescent Dyes
Pyrazoline compounds, similar to the chemical , have been used to synthesize novel organic fluorescent dyes. These dyes have applications in various fields, including bioimaging and materials science (Bai et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-6-8-18(9-7-16)24-13-14(12-22-24)10-15(11-21)19(25)23-17-4-2-1-3-5-17/h6-10,12-13,17H,1-5H2,(H,23,25)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTYQHVXVHYCHW-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Furan-2-ylmethylimino)-3-(3-methoxy-phenyl)-2,3-dihydro-thiazol-4-yl]-acetic acid hydrazide](/img/structure/B2656313.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylsulfanylpropanamide](/img/structure/B2656319.png)


![N-(2,3-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2656323.png)
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2656324.png)

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2656329.png)
![Methyl 4-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2656330.png)
![1-(2-Methoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2656332.png)
![N-(3-chloro-4-fluorophenyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2656333.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide](/img/structure/B2656335.png)
